

Hpk1-IN-3: A Technical Guide for Cancer Immunotherapy Research

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Compound of Interest

Compound Name: *Hpk1-IN-3*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.^{[1][2]} HPK1 is predominantly expressed in hematopoietic cells and functions downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), attenuating signaling pathways that are crucial for immune cell activation, proliferation, and effector functions.^{[2][3]} Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity in preclinical models, suggesting its therapeutic potential as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors.^{[4][5]}

This technical guide focuses on **Hpk1-IN-3**, a potent and selective ATP-competitive inhibitor of HPK1. It provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts in the field of cancer immunotherapy.

Mechanism of Action

Hpk1-IN-3 is an ATP-competitive inhibitor of HPK1, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.^{[6][7]} A key substrate of HPK1 in the context of T-cell activation is the SH2 domain-containing leukocyte

protein of 76 kDa (SLP-76).[8] Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[3][8] By inhibiting HPK1, **Hpk1-IN-3** prevents the phosphorylation of SLP-76, leading to a sustained and enhanced T-cell response.[7]

Quantitative Data

The following tables summarize the key quantitative data for **Hpk1-IN-3** and provide a comparison with other representative HPK1 inhibitors.

Table 1: In Vitro Potency and Cellular Activity of **Hpk1-IN-3**

Parameter	Value	Cell Type/Assay Condition	Reference
HPK1 IC ₅₀	0.25 nM	TR-FRET Biochemical Assay	[4][6][7][9]
IL-2 EC ₅₀	108 nM	Human Peripheral Blood Mononuclear Cells (PBMCs)	[6][7][9]

Table 2: Kinase Selectivity Profile of **Hpk1-IN-3**

Kinase	Fold Selectivity vs. HPK1	Reference
MAP4K2 (GCK)	1150x	[4][9]
MAP4K3 (GLK)	4x	[4][9]
MAP4K4 (HGK)	3423x	[4][9]
JAK1	1072x	[4][9]
JAK2	262x	[4][9]
JAK3	136x	[4][9]
FLT3	>10000x	[4][9]
LCK	>10000x	[4][9]

Table 3: Comparative In Vitro Data of Selected HPK1 Inhibitors

Compound	HPK1 IC50 (nM)	Cellular Potency (Assay)	Reference
Hpk1-IN-3	0.25	108 nM (IL-2 in PBMCs)	[6][7][9]
Compound K	2.6	~0.6 μM (pSLP76 in PBMCs)	[10]
Compound 16	<1.0 (Ki)	144 nM (unspecified cellular assay)	[11]
Compound 5i	0.8	Not specified	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of **Hpk1-IN-3**.

HPK1 Biochemical Kinase Assay (TR-FRET)

This protocol is adapted from established time-resolved fluorescence energy transfer (TR-FRET) assays for HPK1.[\[4\]](#)[\[13\]](#)

Materials:

- Recombinant human HPK1 enzyme
- LanthaScreen™ Eu-anti-GST Antibody
- GST-tagged ULight™-p70S6K (Thr389) peptide substrate
- TR-FRET Dilution Buffer
- ATP
- **Hpk1-IN-3** or other test compounds
- 384-well plates
- Plate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation: Prepare a serial dilution of **Hpk1-IN-3** in DMSO. Further dilute the compounds in TR-FRET Dilution Buffer to achieve the desired final concentrations.
- Reagent Preparation:
 - Prepare the kinase/antibody solution by diluting recombinant HPK1 and Eu-anti-GST antibody in TR-FRET Dilution Buffer.
 - Prepare the substrate/ATP solution by diluting the ULight™-p70S6K peptide and ATP in TR-FRET Dilution Buffer.
- Assay Protocol:
 - Add 4 µL of the diluted compound to the wells of a 384-well plate.
 - Add 8 µL of the kinase/antibody solution to all wells.

- Initiate the reaction by adding 4 μ L of the substrate/ATP solution to all wells.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Human PBMC IL-2 Secretion Assay

This protocol is a representative method for assessing the effect of **Hpk1-IN-3** on T-cell activation in a primary human cell system.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Ficoll-Paque PLUS
- Human peripheral blood from healthy donors
- RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Anti-CD3 and anti-CD28 antibodies
- **Hpk1-IN-3** or other test compounds
- Human IL-2 ELISA kit
- 96-well cell culture plates

Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in 96-well plates at a density of 2 x 10⁵ cells per well.

- Compound Treatment: Prepare serial dilutions of **Hpk1-IN-3** in culture medium and add to the cells. Include a DMSO vehicle control.
- T-cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant.
- IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-2 concentration against the compound concentration and determine the EC50 value.

In Vivo Anti-Tumor Efficacy Study (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an HPK1 inhibitor in a syngeneic mouse tumor model, such as the MC38 or CT26 models.[\[5\]](#)[\[12\]](#)[\[18\]](#)[\[19\]](#) [\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- C57BL/6 or BALB/c mice
- MC38 or CT26 colon carcinoma cells
- Matrigel (optional)
- **Hpk1-IN-3** or other test compounds
- Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
- Calipers for tumor measurement

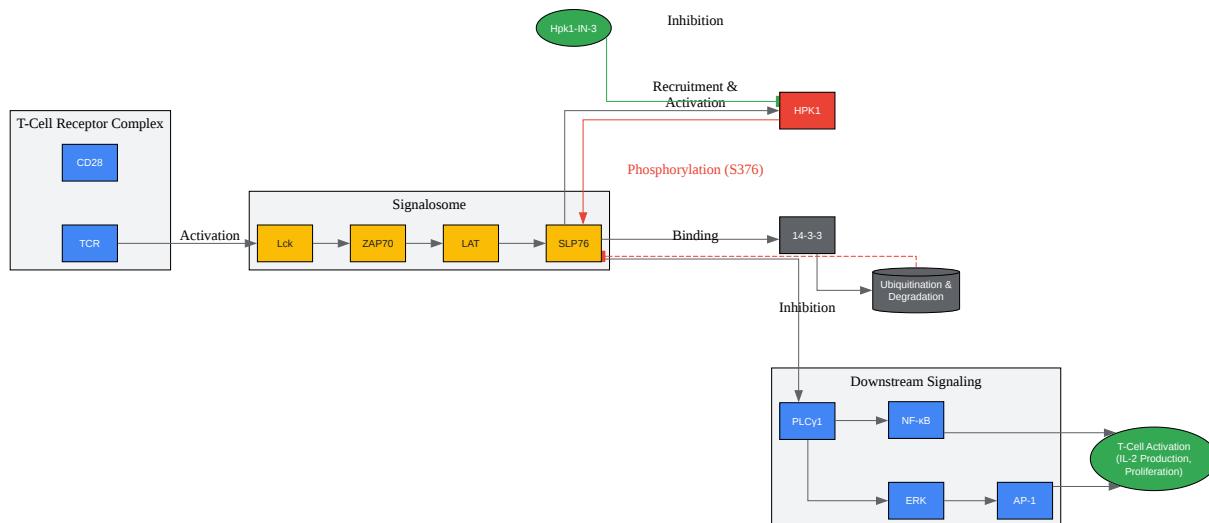
- (Optional) Anti-PD-1 or anti-CTLA-4 antibodies for combination studies

Procedure:

- Tumor Cell Implantation: Subcutaneously inject 1×10^6 MC38 or CT26 cells (resuspended in PBS, optionally with Matrigel) into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, **Hpk1-IN-3** monotherapy, anti-PD-1 monotherapy, **Hpk1-IN-3** + anti-PD-1 combination).
- Drug Administration:
 - Administer **Hpk1-IN-3** orally once or twice daily at the desired dose levels.
 - If applicable, administer checkpoint inhibitor antibodies intraperitoneally according to a specified schedule (e.g., twice a week).
- Efficacy Endpoints:
 - Continue to monitor tumor volume throughout the study.
 - Monitor body weight as an indicator of toxicity.
 - At the end of the study, tumors can be excised and weighed.
 - (Optional) Tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry to analyze the infiltration and activation of T-cells.
- Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.

Visualizations

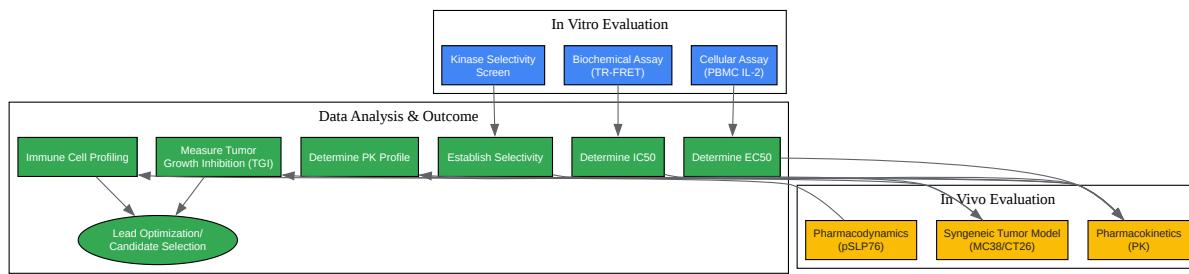
Signaling Pathway



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Caption: HPK1 signaling pathway in T-cell activation.

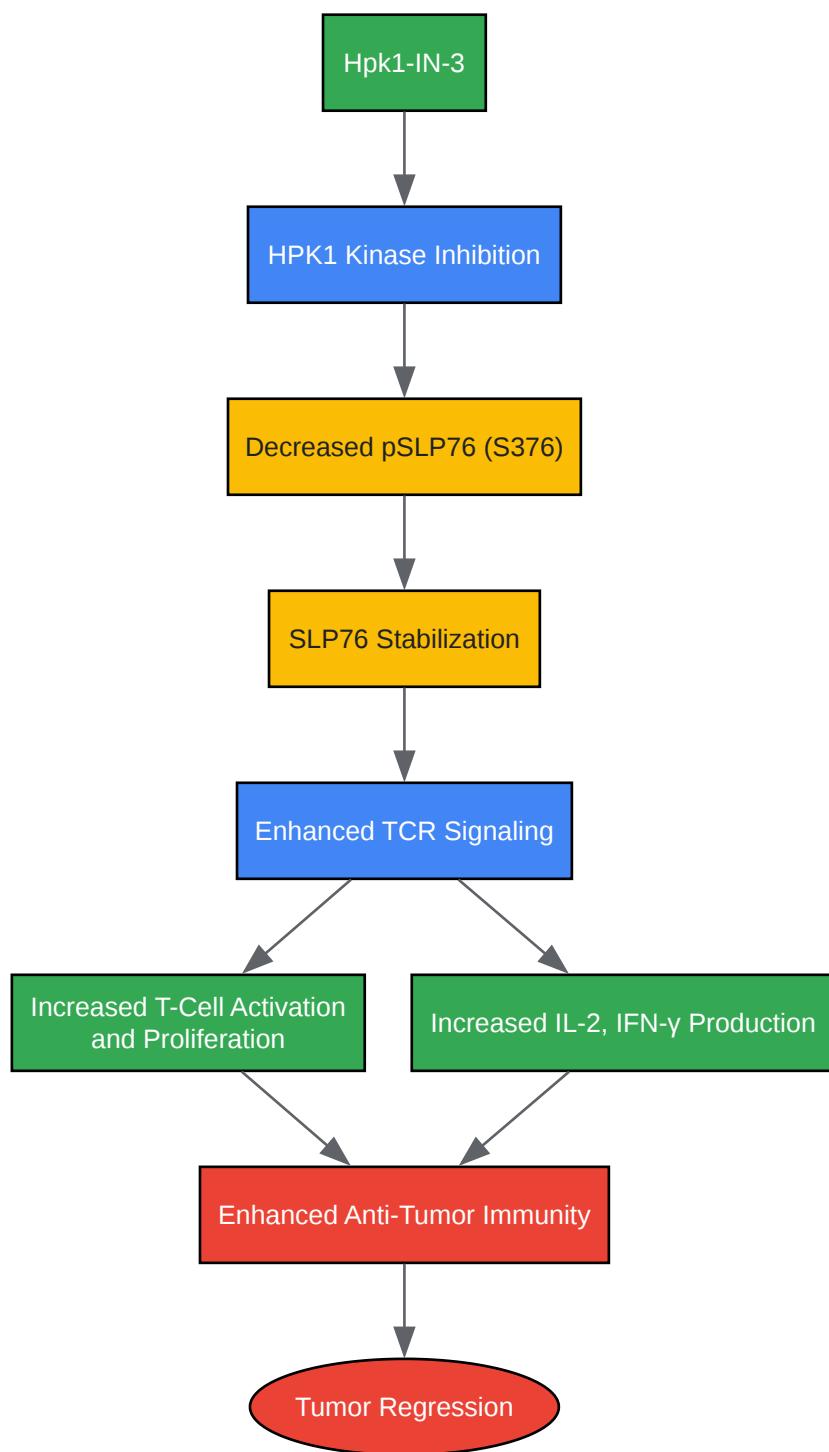
Experimental Workflow



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Caption: Preclinical evaluation workflow for an HPK1 inhibitor.

Logical Relationship



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Caption: Mechanism of **Hpk1-IN-3**-mediated anti-tumor immunity.

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